1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Descripción general

Descripción

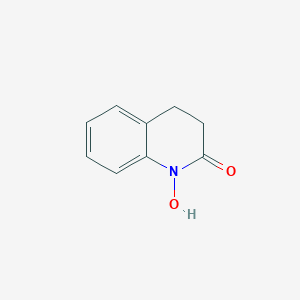

1-hydroxy-3,4-dihydroquinolin-2(1H)-one, also known as 3,4-Dihydro-1-hydroxycarbostyril, is an organic compound with the molecular formula C9H9NO2. It is a derivative of carbostyril and is characterized by the presence of a hydroxyl group at the 1-position and a partially hydrogenated quinoline ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1-hydroxycarbostyril typically involves the intramolecular Friedel-Crafts alkylation of N-(3-methoxyphenyl)-3-chloropropionamide in the presence of a Lewis acid such as aluminum chloride in dimethylacetamide (DMA) at elevated temperatures (120°C to 160°C) . Another method involves the use of ethyl acetate as a solvent, where a mixture of m-aminophenol and sodium hydrogen carbonate is stirred at room temperature, followed by the addition of 3-chloropropionyl chloride .

Industrial Production Methods

Industrial production of 3,4-Dihydro-1-hydroxycarbostyril often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity. The use of phase transfer catalysts (PTC) and controlled temperature conditions are common practices to ensure high efficiency and minimal by-product formation .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dihydro-1-hydroxycarbostyril undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form fully hydrogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Fully hydrogenated carbostyril derivatives.

Substitution: Halogenated or nitrated carbostyril derivatives.

Aplicaciones Científicas De Investigación

Chemical Reactions

1-Hydroxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form corresponding quinones.

- Reduction : The compound can be reduced to form fully hydrogenated derivatives.

- Substitution Reactions : Electrophilic substitution can occur under acidic conditions using halogens or nitrating agents.

Chemistry

In the realm of chemistry, this compound serves as:

- A precursor in the synthesis of various heterocyclic compounds.

- A ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have demonstrated that it exhibits significant antimicrobial activity against various pathogens.

- Antitubercular Activity : Research indicates that it inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), crucial for the cell wall biosynthesis of Mycobacterium tuberculosis.

Medicine

In medical research, this compound is explored for:

- Development of new therapeutic agents targeting tuberculosis and other infectious diseases.

- Potential applications in cancer therapy due to its ability to inhibit specific cancer cell lines .

Industrial Applications

This compound finds utility in industrial applications such as:

- Development of photonic and optical materials, including laser dyes and luminescent terbium chelates for fluoroimmunoassays.

Antimicrobial and Antitubercular Research

A study demonstrated that various derivatives of this compound were synthesized and tested for their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead for new antimicrobial agents .

Cancer Therapeutics

Recent research focused on synthesizing quinolinone derivatives showed promising anticancer activity against lung cancer (A549) and breast cancer (MDA-MB) cell lines. Compounds derived from this compound demonstrated IC₅₀ values in the low micromolar range, suggesting significant potential for development as chemotherapeutic agents .

Mecanismo De Acción

The mechanism of action of 3,4-Dihydro-1-hydroxycarbostyril involves its interaction with specific molecular targets and pathways. For instance, in the context of its antitubercular activity, it inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), which is essential for the cell wall biosynthesis of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall formation, leading to the bacterium’s death.

Comparación Con Compuestos Similares

Similar Compounds

- 7-Hydroxy-3,4-dihydrocarbostyril

- 1-Hydroxy-3,4-dihydroquinolin-2-one

- 1-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Uniqueness

3,4-Dihydro-1-hydroxycarbostyril is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 1-position, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Actividad Biológica

1-Hydroxy-3,4-dihydroquinolin-2(1H)-one, also known as carbostyril, is a heterocyclic organic compound notable for its diverse biological activities. This compound features a quinoline structure characterized by a hydroxyl group and a carbonyl group, contributing to its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, synthesis methods, and case studies.

- Molecular Formula : C₉H₇N₁O₂

- Molecular Weight : 163.17 g/mol

- Structure : The compound's structure includes a fused bicyclic system typical of many biologically active compounds.

Biological Activities

This compound exhibits several significant biological activities:

- Antimicrobial Activity : Research indicates that this compound demonstrates antibacterial properties against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis with an IC90 of 6.8 μM . However, it exhibited weak cytotoxicity against human lung-derived fibroblasts (GI50 = 84.7 μM) .

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties. It is believed to interact with the kynurenine pathway, influencing neurochemical processes related to excitatory amino acid receptor modulation .

- Cholinesterase Inhibition : In studies focusing on Alzheimer's disease, derivatives of this compound showed varying degrees of inhibition against human recombinant acetylcholinesterase (hrAChE). Notably, some derivatives displayed IC50 values as low as 0.29 µM, indicating strong inhibitory potential .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline ring structure allows the compound to intercalate with DNA, disrupting cellular processes essential for bacterial and cancer cell proliferation .

- Enzyme Modulation : The compound binds to enzymes such as acetylcholinesterase and potentially influences neurotransmitter levels in the brain, which is crucial for cognitive function .

Synthesis Methods

Several synthetic approaches have been developed for producing this compound:

- Michael Addition Followed by Ring Closure : This method involves the reaction of 1-aryl-2-propen-1-one derivatives with primary amines to yield the desired dihydroquinolinones in moderate yields (54%-78%) .

- Multistep Synthesis : More complex synthetic routes have been explored that utilize various starting materials and reagents to enhance yield and purity .

Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various quinolone derivatives, this compound was tested against multiple fungal strains and bacteria. While it showed efficacy against Mycobacterium tuberculosis, it was less effective against Gram-positive and Gram-negative bacteria .

Neuroprotective Research

Research involving animal models has indicated that derivatives of this compound may offer protective effects against neurodegeneration by modulating excitatory neurotransmission pathways through inhibition of kynurenine aminotransferase II (KAT II) . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Exhibits distinct biological activity patterns |

| 7-Hydroxyquinoline | Hydroxyl group at position 7 | Known for its role in medicinal chemistry |

| 3-Hydroxyquinolin-2(1H)-one | Hydroxyl group at position 3 | Different reactivity compared to the 1-hydroxy derivative |

| 2-Aminoquinoline | Amino group at position 2 | Used in dye synthesis; unique pharmacological properties |

Propiedades

IUPAC Name |

1-hydroxy-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMZUPRSHHGCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227884 | |

| Record name | Carbostyril, 3,4-dihydro-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-19-7 | |

| Record name | 3,4-Dihydro-1-hydroxycarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbostyril, 3,4-dihydro-1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-1-HYDROXYCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH2M6B9LF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural formula and molecular weight of 3,4-Dihydro-1-hydroxycarbostyril?

A1: 3,4-Dihydro-1-hydroxycarbostyril (C9H9NO2) has a molecular weight of 163.17 g/mol. Its structure is characterized by a bicyclic system consisting of a benzene ring fused to a six-membered lactam ring, with a hydroxyl group at position 1.

Q2: How is 3,4-Dihydro-1-hydroxycarbostyril typically synthesized?

A2: Several synthetic routes have been explored. One common approach is the reductive cyclization of α-chloro-β-(o-nitrophenyl)propionic acids under acidic conditions and in the presence of a platinum catalyst []. Another method involves the sodium tungstate-catalyzed oxidation of 1,2,3,4-tetrahydroquinolines using hydrogen peroxide [].

Q3: What are the primary biological activities associated with 3,4-Dihydro-1-hydroxycarbostyril and its derivatives?

A3: Research indicates that 3,4-Dihydro-1-hydroxycarbostyril derivatives exhibit antibacterial activity [, ]. Studies have demonstrated their ability to inhibit the growth of various bacteria, including Escherichia coli, Leuconostoc dextranicum, and Lactobacillus plantarum []. Notably, the 7-chloro analog displayed greater potency compared to the unsubstituted parent compound []. Furthermore, certain derivatives have shown antifungal activity against Cryptococcus neoformans, both in vitro and in vivo [].

Q4: How does the position of chlorine substitution affect the antibacterial activity of 3-amino-3,4-dihydro-1-hydroxycarbostyril analogs?

A4: Studies reveal a distinct structure-activity relationship regarding chlorine substitution in 3-amino-3,4-dihydro-1-hydroxycarbostyril []. The 7-chloro analog exhibited the strongest inhibitory effect against E. coli, L. dextranicum, and L. plantarum, followed by the 6-chloro, 8-chloro, and 5-chloro analogs []. This suggests that the position of the chlorine atom significantly influences the compound's interaction with its bacterial target.

Q5: Have any studies investigated the rearrangement of 3,4-Dihydro-1-hydroxycarbostyril derivatives under acidic conditions?

A5: Yes, researchers have examined the rearrangement reactions of chloro-substituted 3-amino-3,4-dihydro-1-hydroxycarbostyrils in concentrated hydrochloric and hydrobromic acids []. These reactions generally result in the formation of dihalosubstituted 3-amino-3,4-dihydrocarbostyrils. Interestingly, the position of the initial chlorine substituent influences the site of nucleophilic attack by halide ions during the rearrangement process [].

Q6: Is there any information available on the stability of 3,4-Dihydro-1-hydroxycarbostyril under different conditions?

A6: While specific stability data is limited within the provided research, it's known that 3-chloro-3,4-dihydro-1-hydroxycarbostyril and α-chloro-β-(o-nitrophenyl)propionic acid readily undergo dehydrochlorination in mildly alkaline solutions, yielding 1-hydroxycarbostyril and o-nitrocinnamic acid, respectively []. This suggests potential sensitivity to alkaline conditions.

Q7: Are there any analytical methods commonly employed to characterize and quantify 3,4-Dihydro-1-hydroxycarbostyril and its derivatives?

A7: Researchers frequently utilize spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, for structural characterization [, ]. These methods provide valuable information about functional groups and proton environments within the molecule.

Q8: Has there been any research on potential alternatives or substitutes for 3,4-Dihydro-1-hydroxycarbostyril derivatives, particularly in the context of their antimicrobial properties?

A8: While the provided research doesn't directly compare alternatives, it highlights the superior antimicrobial activity of cyclic hydroxamic acids, including 3-amino-3,4-dihydro-1-hydroxycarbostyril and its 6-chloro and 7-chloro analogs, compared to their corresponding lactams []. This suggests that the hydroxamic acid moiety plays a crucial role in their biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.